4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine
Overview
Description
Scientific Research Applications
Transition Metal-Catalyzed Reactions
Perfluoroalkyl sulfonates, including compounds structurally related to 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, have been identified as effective intermediates in transition metal-catalyzed reactions. They offer advantages over commonly used triflates in Heck, Suzuki, Sonogashira, Stille, Negishi couplings, and amination reactions, demonstrating their utility in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).
Sorbent Materials for Environmental Remediation
Amine-functionalized materials have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The application of such materials in treating municipal water and wastewater highlights the potential for compounds with amine functionalities, including derivatives of this compound, in environmental cleanup efforts (Ateia et al., 2019).
Advanced Oxidation Processes
In the context of degrading hazardous organic compounds, including nitrogen-containing compounds, advanced oxidation processes (AOPs) have been identified as effective for mineralizing substances resistant to conventional degradation. This suggests potential applications for derivatives of this compound in improving treatment schemes for hazardous waste management (Bhat & Gogate, 2021).
Microbial Degradation of Environmental Contaminants
Research into the microbial degradation of polyfluoroalkyl chemicals, including those related to this compound, provides insight into potential bioremediation strategies for these persistent environmental pollutants. Understanding microbial pathways and degradation intermediates is crucial for evaluating the fate of these chemicals in the environment (Liu & Avendaño, 2013).
Properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAGJYLOJWVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.